Cas no 2138264-23-8 (2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-)

2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-, is a specialized heterocyclic compound featuring a pyran-carboxamide core linked to a substituted piperidine moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the tetrahydro-2H-pyran ring enhances stability, while the 2-methylpropyl and piperidinyl groups contribute to lipophilicity and binding affinity, making it suitable for targeting specific biological pathways. This compound’s well-defined stereochemistry and modular structure allow for further derivatization, enabling tailored applications in protease inhibition or receptor modulation. Its synthetic versatility and physicochemical properties make it a valuable candidate for exploratory research in therapeutic development.
2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]- structure
2138264-23-8 structure
商品名:2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-
CAS番号:2138264-23-8
MF:C15H28N2O2
メガワット:268.395024299622
CID:5260811

2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]- 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-
    • インチ: 1S/C15H28N2O2/c1-11(2)9-13-3-6-16-10-14(13)17-15(18)12-4-7-19-8-5-12/h11-14,16H,3-10H2,1-2H3,(H,17,18)
    • InChIKey: UZPCHZQNDJOSDL-UHFFFAOYSA-N
    • ほほえんだ: C1OCCC(C(NC2C(CC(C)C)CCNC2)=O)C1

2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-375519-1.0g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
1.0g
$728.0 2025-03-16
Enamine
EN300-375519-10.0g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
10.0g
$3131.0 2025-03-16
Enamine
EN300-375519-0.05g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
0.05g
$612.0 2025-03-16
Enamine
EN300-375519-0.1g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
0.1g
$640.0 2025-03-16
Enamine
EN300-375519-0.5g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
0.5g
$699.0 2025-03-16
Enamine
EN300-375519-5.0g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
5.0g
$2110.0 2025-03-16
Enamine
EN300-375519-2.5g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
2.5g
$1428.0 2025-03-16
Enamine
EN300-375519-0.25g
N-[4-(2-methylpropyl)piperidin-3-yl]oxane-4-carboxamide
2138264-23-8 95.0%
0.25g
$670.0 2025-03-16

2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]- 関連文献

2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-に関する追加情報

2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]

The compound 2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl], with CAS Registry Number 2138264-23-8, is a fascinating molecule that has garnered attention in both academic and industrial research. This compound belongs to the class of heterocyclic compounds, specifically pyran derivatives, which are known for their versatile applications in organic synthesis and drug discovery. The structure of this compound is characterized by a pyran ring system fused with a carboxamide group and a substituted piperidine moiety, making it a unique candidate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of tetrahydro-pyran derivatives. One such approach involves the use of microwave-assisted synthesis, which has proven to be highly efficient in constructing complex ring systems like those found in 2H-Pyran-4-carboxamide. This method not only reduces reaction time but also enhances the yield and purity of the final product, making it more accessible for further studies.

The piperidine ring in this compound plays a crucial role in its pharmacological properties. Piperidine derivatives are well-documented for their ability to modulate various biological targets, including enzymes and receptors. In the case of N-[4-(2-methylpropyl)-3-piperidinyl] substituents, recent studies have shown potential applications in the development of central nervous system (CNS) agents. These findings suggest that this compound could be a valuable lead in the design of new drugs targeting neurological disorders.

Another area where CAS No 2138264-23-8 has shown promise is in the field of bioisosteric replacements. By modifying the substituents on the piperidine ring, researchers can fine-tune the physicochemical properties of the molecule, such as solubility and permeability. This approach has been instrumental in overcoming challenges related to drug delivery and bioavailability, which are critical factors in pharmaceutical development.

In addition to its pharmacological applications, this compound has also been studied for its potential use in catalytic processes. The pyran ring system exhibits unique electronic properties that make it an attractive candidate for catalytic cycles involving enamine formation. Recent experiments have demonstrated that tetrahydro-pyran derivatives can act as efficient catalysts in asymmetric synthesis, opening new avenues for green chemistry and sustainable manufacturing.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure of CAS No 2138264-23-8. These methods provide detailed insights into the molecular architecture, ensuring that the compound meets rigorous quality standards required for both research and industrial applications.

In conclusion, 2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl] represents a compelling example of how structural complexity can be harnessed to create molecules with diverse functional applications. With ongoing research exploring its synthetic pathways, pharmacological profiles, and catalytic potential, this compound continues to be a focal point in contemporary chemical research.

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